Ethyl 13-docosenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is derived from the formal condensation of the carboxy group of (13Z)-docosenoic acid with the hydroxy group of ethanol . This compound is commonly found in various natural sources, including certain plant oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 13-docosenoate is synthesized through the esterification of (13Z)-docosenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 13-docosenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Ethyl 13-docosenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, lubricants, and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ethyl 13-docosenoate involves its interaction with cellular membranes and enzymes. It can modulate lipid metabolism and influence various biochemical pathways. The compound’s effects are mediated through its incorporation into lipid bilayers and interaction with specific molecular targets .
Comparison with Similar Compounds
Ethyl 13-docosenoate is often compared with other long-chain fatty acid ethyl esters, such as:
Ethyl oleate: Similar in structure but with a different double bond position.
Ethyl linoleate: Contains multiple double bonds, making it more unsaturated.
Ethyl stearate: A saturated fatty acid ester with no double bonds.
This compound is unique due to its specific double bond position and chain length, which confer distinct physical and chemical properties .
Properties
CAS No. |
199189-90-7 |
---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
ethyl docos-13-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3 |
InChI Key |
WFZQLUSOXHIVKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.